molecular formula C11H21N3O2 B7919073 N-[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-acetamide

N-[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-acetamide

Cat. No.: B7919073
M. Wt: 227.30 g/mol
InChI Key: OVRQRQQFUAQJGO-PEHGTWAWSA-N
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Description

N-[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-acetamide is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a piperidine ring and an amino-propionyl group. It is of interest due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-acetamide typically involves the reaction of piperidine derivatives with amino acids under specific conditions. One common method involves the use of (S)-2-amino-propionic acid, which is reacted with a piperidine derivative in the presence of acetic anhydride. The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-butyramide
  • N-[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-propionamide

Uniqueness

N-[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-acetamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical behaviors, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

N-[[1-[(2S)-2-aminopropanoyl]piperidin-2-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c1-8(12)11(16)14-6-4-3-5-10(14)7-13-9(2)15/h8,10H,3-7,12H2,1-2H3,(H,13,15)/t8-,10?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRQRQQFUAQJGO-PEHGTWAWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCC1CNC(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCCCC1CNC(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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